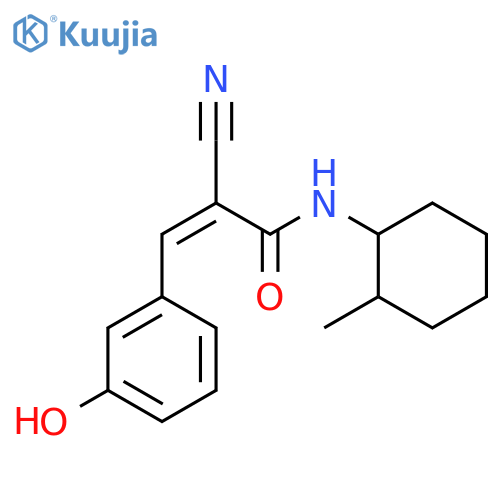Cas no 364756-24-1 ((Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide)

364756-24-1 structure
商品名:(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 364756-24-1
- (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- EN300-18154636
- Z44320168
- 2-cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide
-
- インチ: 1S/C17H20N2O2/c1-12-5-2-3-8-16(12)19-17(21)14(11-18)9-13-6-4-7-15(20)10-13/h4,6-7,9-10,12,16,20H,2-3,5,8H2,1H3,(H,19,21)/b14-9-
- InChIKey: YJUPDVAOGVPEBO-ZROIWOOFSA-N
- ほほえんだ: O=C(/C(/C#N)=C\C1C=CC=C(C=1)O)NC1CCCCC1C
計算された属性
- せいみつぶんしりょう: 284.152477885g/mol
- どういたいしつりょう: 284.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 73.1Ų
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18154636-0.05g |
364756-24-1 | 90% | 0.05g |
$246.0 | 2023-09-19 |
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
364756-24-1 ((Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 506-17-2(cis-Vaccenic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
